3-苯基-1H-吡唑-4-甲酰胺

描述

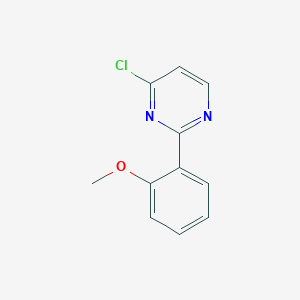

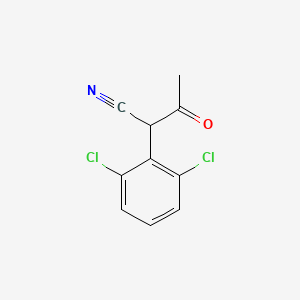

3-Phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It has noteworthy biological properties that include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides involves a series of steps. The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the use of various solvents and reaction conditions .Molecular Structure Analysis

The molecular structure of 3-phenyl-1H-pyrazole-4-carboxamide is characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The structure elucidation involves the use of single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 3-phenyl-1H-pyrazole-4-carboxamide are complex and involve various intermediates . The reactions are characterized by 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxamide are characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The compound has a molecular weight of 188.18 .科学研究应用

Antibacterial Activity

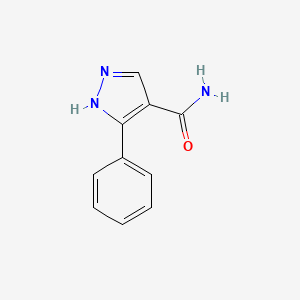

The compound has been studied for its antibacterial activity . The structure and tautomerism of N-(1-naphthyl)-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide with antibacterial activity have been investigated with experimental approaches (X-ray studies, IR, 1 H and 13 C NMR spectra, including NOESY and N-HSQC spectra) and quantum chemical calculations .

Fungicide Applications

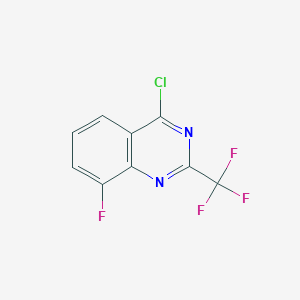

Pyrazole-4-carboxamides have been synthesized as potential fungicide candidates . Preliminary bioassay showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL . Another study showed that some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities .

Broad Biological Profiles

The pyrazole moiety is shown to possess a broad range of biological profiles in the literature, mainly anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and ACE inhibitors .

Antitumor Agents

Common usage of the pyrazoles in the synthesis of potential antitumor agents encouraged researchers to design and synthesize novel sulfonamide-containing pyrazole-3-carboxamides and pyrazole-3,4-dicarboxamides and to test their antiproliferative activities against HeLa (human cervical cancer) cells in vitro .

Inhibitors of Succinate Dehydrogenase

Succinate dehydrogenase inhibitors are a key class of fungicides that can block the energy synthesis of the pathogens by targeting succinate dehydrogenase to inhibit mitochondrial electron transfer between succinate and ubiquinone . Pyrazole carboxamides containing diphenylamine scaffold and biphenyl ether amine were developed and exhibited good antifungal activities .

Structural Studies

The structure and tautomerism of N-(1-naphthyl)-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide have been investigated with experimental approaches (X-ray studies, IR, 1 H and 13 C NMR spectra, including NOESY and N-HSQC spectra) and quantum chemical calculations . These findings are related to antibacterial activity of the studied compound and are crucial for future molecular docking and structure-activity relationship studies .

安全和危害

未来方向

属性

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCPLEOTIAIKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-1H-pyrazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

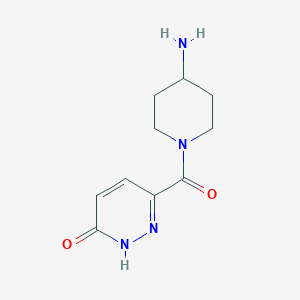

Q1: How do these compounds interact with the ryanodine receptor and what are the downstream effects?

A: While the exact mechanism is still under investigation, the research suggests that these compounds act as activators of the insect ryanodine receptor []. The ryanodine receptor is a calcium channel crucial for muscle function in insects. By activating this receptor, these compounds disrupt calcium signaling within the insect, leading to paralysis and ultimately death.

Q2: What is the significance of the structure-activity relationship (SAR) study conducted on these compounds?

A: The SAR study is vital for understanding how different structural modifications within the diphenyl-1H-pyrazole scaffold influence insecticidal activity []. Researchers synthesized a series of derivatives with varying substituents, particularly focusing on the cyano group. By analyzing the insecticidal activity of each derivative, they could pinpoint specific structural features that enhance potency against the diamondback moth (Plutella xylostella). This information is essential for designing even more potent and selective insecticides in the future.

Q3: What computational methods were used to further analyze the interaction between these compounds and the ryanodine receptor?

A: The researchers employed molecular docking simulations to predict the binding mode of the synthesized compounds with the ryanodine receptor []. Specifically, compound N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g), which showed significant insecticidal activity, was docked into the receptor's predicted binding site. This in silico analysis provided valuable insights into the potential interactions between the compound and key amino acids within the receptor's active site, supporting the hypothesis that these compounds act as RyR activators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1486443.png)

amine](/img/structure/B1486447.png)

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)

amine](/img/structure/B1486452.png)